Technical Whitepaper: Aryl and Alkyl Carbamate Esters – Mechanistic Profiling, Synthesis, and Analytical Validation
Technical Whitepaper: Aryl and Alkyl Carbamate Esters – Mechanistic Profiling, Synthesis, and Analytical Validation
Executive Summary & Nomenclature Resolution
In chemical informatics and drug development, precision in nomenclature is the foundation of reproducible research. The target parameters of this guide present a critical divergence between structural nomenclature and Chemical Abstracts Service (CAS) registry indexing:
-
The chemical name "Carbamic acid, (2,3-dichlorophenyl)-, methyl ester" (also known as methyl N-(2,3-dichlorophenyl)carbamate) corresponds to CAS 101394-13-2 . Structurally, this is an alkyl N-arylcarbamate.
-
The provided CAS number 2425-10-7 specifically identifies Xylylcarb (3,4-dimethylphenyl methylcarbamate). Structurally, this is an aryl N-methylcarbamate.
While both compounds belong to the broader carbamate ester family and share overlapping applications in agrochemistry and synthetic intermediate development, their structural inversion dictates entirely different synthetic pathways, degradation kinetics, and analytical behaviors. This whitepaper synthesizes the technical profiles of both compounds, utilizing Xylylcarb as the primary kinetic model for carbamate-mediated enzyme inhibition 1, while contrasting it with the halogenated analog to highlight differences in laboratory workflows.
Chemical Identity & Structural Biology
To understand the divergent behavior of these two molecules, we must first isolate their quantitative properties. The position of the ester oxygen relative to the aromatic ring fundamentally alters the electron density of the carbonyl carbon, which in turn affects hydrolysis rates and nucleophilic susceptibility.
Table 1: Comparative Quantitative & Physicochemical Properties
| Property | Xylylcarb (CAS 2425-10-7) | Methyl N-(2,3-dichlorophenyl)carbamate (CAS 101394-13-2) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₈H₇Cl₂NO₂ |
| Molecular Weight | 179.22 g/mol | 220.05 g/mol |
| Structural Class | Aryl N-methylcarbamate | Alkyl N-arylcarbamate |
| XLogP3 (Lipophilicity) | 2.3 | ~2.8 (Predicted) |
| Melting Point | 79.1 °C | Data dependent on crystallization solvent |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibitor | Synthetic Intermediate / AChE Inhibitor |
| GHS Acute Toxicity | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |
Data synthesized from PubChem 1, Sigma-Aldrich 2, and ECHEMI 3.
Pharmacodynamics: Acetylcholinesterase (AChE) Inhibition
Carbamate esters act as pseudo-substrates for Acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine.
Mechanistic Causality: When Xylylcarb enters the active site of AChE, the serine hydroxyl group (Ser-203 in mammalian models) executes a nucleophilic attack on the highly electrophilic carbonyl carbon of the carbamate. This expels the leaving group (3,4-dimethylphenol). The enzyme becomes covalently carbamoylated4.
Unlike organophosphates, which permanently phosphorylate the enzyme, carbamate inhibition is reversible. Water in the biological matrix slowly hydrolyzes the carbamoylated enzyme, releasing methylamine and carbon dioxide, thereby regenerating the active enzyme.
Fig 1. Reversible inhibition of Acetylcholinesterase (AChE) by carbamate esters.
Synthesis & Manufacturing Workflows
The structural inversion between the two compounds requires entirely distinct synthetic routes. As an application scientist, establishing a self-validating protocol with built-in Quality Control (QC) gates is critical to prevent runaway exothermic reactions or byproduct contamination.
Workflow A: Synthesis of Xylylcarb (CAS 2425-10-7)
Reaction Type: Nucleophilic addition of a phenol to an isocyanate.
-
Precursor Preparation: Dissolve 1.0 equivalent of 3,4-dimethylphenol in anhydrous toluene.
-
Causality: Toluene is chosen because it is an inert, non-polar solvent that stabilizes the transition state without reacting with the highly electrophilic methyl isocyanate (MIC).
-
-
Catalysis: Add 0.05 equivalents of triethylamine (TEA).
-
Causality: TEA acts as a base catalyst. It slightly deprotonates the phenol, significantly increasing the nucleophilicity of the oxygen atom for the subsequent attack.
-
-
Electrophilic Addition: Under a nitrogen atmosphere, add 1.1 equivalents of Methyl Isocyanate (MIC) dropwise while maintaining the reactor temperature strictly between 15°C and 20°C.
-
Causality: The reaction is highly exothermic. Failure to control the temperature will lead to the formation of allophanate byproducts (double addition of MIC).
-
-
Crystallization: Stir for 2 hours, then cool the mixture to 0°C to induce precipitation of the carbamate. Filter and wash with cold hexane.
Workflow B: Synthesis of Methyl N-(2,3-dichlorophenyl)carbamate (CAS 101394-13-2)
Reaction Type: Acylation of an aniline with a chloroformate.
-
Precursor Preparation: Dissolve 1.0 equivalent of 2,3-dichloroaniline in dichloromethane (DCM).
-
Acid Scavenging: Add 1.2 equivalents of pyridine or aqueous sodium carbonate.
-
Causality: The reaction generates hydrochloric acid (HCl). The base is required to neutralize the HCl, preventing the protonation of the unreacted aniline, which would halt the reaction.
-
-
Acylation: Dropwise addition of 1.1 equivalents of methyl chloroformate at 0°C.
-
Phase Separation & Recovery: Wash the organic layer with dilute HCl (to remove excess pyridine), followed by brine. Dry over MgSO₄ and evaporate the solvent.
Fig 2. Self-validating synthesis workflow for aryl/alkyl carbamate ester production.
Analytical Characterization & Validation
Validating the synthesis of carbamate esters presents specific analytical challenges. A common pitfall for junior chemists is attempting to analyze carbamates via standard Gas Chromatography-Mass Spectrometry (GC-MS).
The Thermal Degradation Pitfall: Carbamates are notoriously thermolabile. When injected into a GC inlet heated to 250°C, Xylylcarb undergoes rapid thermal degradation, reverting back to 3,4-dimethylphenol and methyl isocyanate. The resulting chromatogram will falsely indicate unreacted starting material.
Self-Validating LC-MS/MS Protocol: To ensure trustworthiness of the structural data, Liquid Chromatography (LC) must be used.
-
Stationary Phase: C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: Formic acid promotes ionization in the mass spectrometer source.
-
-
Detection (ESI+): Electrospray Ionization in positive mode.
-
For Xylylcarb, monitor the [M+H]+ precursor ion at m/z 180.2.
-
For Methyl N-(2,3-dichlorophenyl)carbamate, monitor the [M+H]+ precursor ion at m/z 220.0 (noting the characteristic 3:1 isotopic pattern of the two chlorine atoms at m/z 220 and 222).
-
Toxicology & Environmental Fate
Both compounds carry significant toxicological considerations due to their mechanism of action.
-
Toxicity Profile: Overexposure leads to the accumulation of acetylcholine at autonomic ganglia and neuromuscular junctions. Symptoms include muscle fasciculation, excessive salivation, and respiratory depression 1. They are classified under GHS as Acute Toxicity Category 4.
-
Environmental Degradation: In soil and aquatic environments, carbamates are highly susceptible to microbial degradation. Specific bacterial carbamate hydrolases (belonging to the esterase family) cleave the ester or amide bond, funneling the resulting phenols or catechols into central carbon metabolic pathways via ring-cleavage dioxygenases 5.
References
-
National Center for Biotechnology Information (NIH). "Xylylcarb | C10H13NO2 | CID 17040 - PubChem." PubChem Database. URL:[Link]
-
International Programme on Chemical Safety (IPCS). "Carbamate pesticides: a general introduction (EHC 64, 1986)." INCHEM. URL:[Link]
-
Frontiers in Microbiology. "Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides." Frontiers. URL:[Link]
Sources
- 1. Xylylcarb | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 638102 | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
